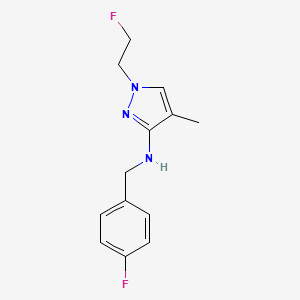![molecular formula C15H23N5 B11736503 [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736503.png)
[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1-シクロペンチル-3-メチル-1H-ピラゾール-4-イル)メチル][(1-メチル-1H-ピラゾール-4-イル)メチル]アミンは、ピラゾール誘導体のクラスに属する化合物です。 ピラゾール誘導体は、抗リーシュマニア活性や抗マラリア活性など、多様な薬理作用で知られています
準備方法
合成経路と反応条件
[(1-シクロペンチル-3-メチル-1H-ピラゾール-4-イル)メチル][(1-メチル-1H-ピラゾール-4-イル)メチル]アミンの合成は、通常、以下の手順を伴います。
ピラゾール環の形成: これは、ヒドラジンと1,3-ジケトンを酸性条件下で反応させることで達成できます。
アルキル化: 次に、ピラゾール環は、炭酸カリウムなどの塩基の存在下で、適切なハロアルカンを使用してアルキル化されます。
シクロペンチル基の導入: シクロペンチル基は、シクロペンチルハロゲン化物を用いた求核置換反応によって導入されます。
最終的なアミノ化:
工業的製造方法
この化合物の工業的製造方法では、高収率と高純度を確保するために、上記の合成経路の最適化が行われる可能性があります。これには、連続フロー反応器の使用、自動合成、クロマトグラフィーや結晶化などの精製技術が含まれる可能性があります。
化学反応の分析
反応の種類
酸化: この化合物は、酸化反応を受け、通常は過酸化水素や過マンガン酸カリウムなどの酸化剤を使用します。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができます。
置換: この化合物は、求核置換反応を受け、ピラゾール環またはアミン基を他の官能基に置換できます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、その他の酸化剤。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、その他の還元剤。
置換: ハロアルカン、ハロゲン化アシル、その他の求電子剤。
主な生成物
酸化: ピラゾール環またはシクロペンチル基の酸化誘導体。
還元: ピラゾール環またはアミン基の還元誘導体。
置換: 様々な官能基を持つ置換ピラゾール誘導体。
科学的研究への応用
化学
化学において、[(1-シクロペンチル-3-メチル-1H-ピラゾール-4-イル)メチル][(1-メチル-1H-ピラゾール-4-イル)メチル]アミンは、より複雑な分子の合成のためのビルディングブロックとして使用されています。
生物学
生物学では、この化合物は抗リーシュマニア薬および抗マラリア薬としての可能性を示しています 。リーシュマニア種とマラリア原虫種に対する活性について評価されており、インビトロおよびインビボで有望な結果を示しています。
医学
医学では、この化合物の薬理作用は、新しい治療薬の開発のための候補となっています。
産業
産業部門では、この化合物は、新しい材料や化学物質の開発に使用できます。そのユニークな構造と反応性は、ポリマーやその他の高度な材料の合成など、さまざまな用途に適しています。
科学的研究の応用
Chemistry
In chemistry, [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound has shown potential as an antileishmanial and antimalarial agent . It has been evaluated for its activity against Leishmania and Plasmodium species, showing promising results in vitro and in vivo.
Medicine
In medicine, the compound’s pharmacological properties make it a candidate for the development of new therapeutic agents
Industry
In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique structure and reactivity make it suitable for various applications, including the synthesis of polymers and other advanced materials.
作用機序
[(1-シクロペンチル-3-メチル-1H-ピラゾール-4-イル)メチル][(1-メチル-1H-ピラゾール-4-イル)メチル]アミンの作用機序は、特定の分子標的との相互作用を伴います。 抗リーシュマニア活性の場合、この化合物は、寄生虫の生存に不可欠な酵素であるジヒドロ葉酸レダクターゼ-チミジル酸シンターゼ(DHFR-TS)を阻害することが示されています 。この阻害は、ヌクレオチドの合成を阻害し、寄生虫の死につながります。
類似化合物の比較
類似化合物
独自性
[(1-シクロペンチル-3-メチル-1H-ピラゾール-4-イル)メチル][(1-メチル-1H-ピラゾール-4-イル)メチル]アミンは、化学的および生物学的特性の異なるセットを提供する、二重のピラゾール構造が特徴です。この二重構造により、複数の官能化点が実現し、さまざまな用途に適した汎用性の高い化合物となります。
類似化合物との比較
Similar Compounds
- (1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl](3-methoxypropyl)amine
- 1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine
Uniqueness
[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to its dual pyrazole structure, which provides a distinct set of chemical and biological properties. This dual structure allows for multiple points of functionalization, making it a versatile compound for various applications.
特性
分子式 |
C15H23N5 |
|---|---|
分子量 |
273.38 g/mol |
IUPAC名 |
N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]-1-(1-methylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C15H23N5/c1-12-14(9-16-7-13-8-17-19(2)10-13)11-20(18-12)15-5-3-4-6-15/h8,10-11,15-16H,3-7,9H2,1-2H3 |
InChIキー |
LRPLQFMRPBNELZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1CNCC2=CN(N=C2)C)C3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11736428.png)
![{[1-(Difluoromethyl)-1h-pyrazol-5-yl]methyl}[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B11736452.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736462.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11736467.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11736480.png)
![2-[1-(Dimethylamino)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile](/img/structure/B11736483.png)

![benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11736499.png)
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736510.png)
![{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11736512.png)
![4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-1-ol](/img/structure/B11736519.png)
![N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11736521.png)

![2-{[(1,5-dimethyl-1H-pyrazol-3-yl)amino]methyl}benzoic acid](/img/structure/B11736528.png)
